Cyclohexanol, 1-benzo[b]thien-2-yl-
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Overview
Description
Cyclohexanol, 1-benzo[b]thien-2-yl- is an organic compound with the molecular formula C14H16OS. It is a derivative of cyclohexanol where a benzo[b]thiophene group is attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-benzo[b]thien-2-yl- can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with benzo[b]thiophene in the presence of a suitable catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-benzo[b]thien-2-yl- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-benzo[b]thien-2-yl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzo[b]thiophene group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Cyclohexanol, 1-benzo[b]thien-2-yl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Cyclohexanol, 1-benzo[b]thien-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound’s unique structure allows it to interact with different enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Cyclohexanol, 1-benzo[b]thien-2-yl- can be compared with other similar compounds, such as:
Cyclohexanol: A simpler analog without the benzo[b]thiophene group.
Benzo[b]thiophene: A compound that lacks the cyclohexanol moiety.
1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine: A related compound with additional functional groups.
The uniqueness of Cyclohexanol, 1-benzo[b]thien-2-yl- lies in its combined structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
6774-43-2 |
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Molecular Formula |
C14H16OS |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16OS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,15H,1,4-5,8-9H2 |
InChI Key |
LNKGDUAAWGRNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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